6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione
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Overview
Description
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound It is characterized by the presence of a fluorine atom at the 6alpha position, a hydroxyl group at the 21 position, and an isopropylidenedioxy group at the 16alpha,17 positions
Preparation Methods
The synthesis of 6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione involves multiple steps, starting from readily available steroid precursors. The key steps in the synthetic route include:
Fluorination: Introduction of the fluorine atom at the 6alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of the hydroxyl group at the 21 position through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Isopropylidenedioxy Formation: Protection of the 16alpha,17-diol as an isopropylidenedioxy group using acetone and an acid catalyst.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 21 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6alpha position enhances the compound’s binding affinity to steroid receptors, leading to modulation of gene expression and cellular responses. The hydroxyl group at the 21 position and the isopropylidenedioxy group at the 16alpha,17 positions contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione can be compared with other similar compounds, such as:
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.
Prednisolone: A corticosteroid used to treat various inflammatory and autoimmune conditions.
Betamethasone: Another synthetic glucocorticoid with similar therapeutic effects.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and stability compared to other steroids.
Properties
Molecular Formula |
C24H29FO5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h5-7,9,14,16,18,20,26H,8,10-12H2,1-4H3/t14-,16+,18+,20-,22-,23+,24-/m1/s1 |
InChI Key |
OWYYBZCZRKXXDX-STXDDNLESA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)F)C |
Origin of Product |
United States |
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